FTase Inhibitor II
FTase Inhibitor II
Brand Name:
Vulcanchem
CAS No.:
156707-43-6
VCID:
VC0049235
InChI:
InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1
SMILES:
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N
Molecular Formula:
C15H21N3O4S2
Molecular Weight:
371.5 g/mol
FTase Inhibitor II
CAS No.: 156707-43-6
Reference Standards
VCID: VC0049235
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.5 g/mol
CAS No. | 156707-43-6 |
---|---|
Product Name | FTase Inhibitor II |
Molecular Formula | C15H21N3O4S2 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 |
Standard InChIKey | QZVAZQOXHOMYJF-RYUDHWBXSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)[NH3+] |
SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N |
Canonical SMILES | CSCCC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)[NH3+] |
Appearance | Assay:≥80%A crystalline solid |
Sequence | CXM |
Synonyms | FTI II; (R)-N-[4-[(2-Amino-3-mercapto-1-oxopropyl)amino]benzoyl]-L-methionine; |
PubChem Compound | 9842387 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume